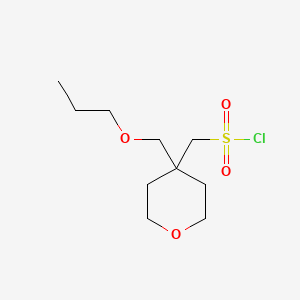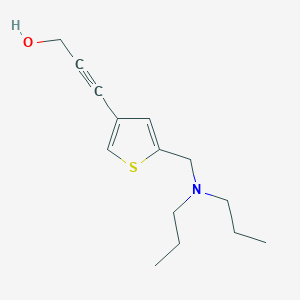amine](/img/structure/B15325283.png)
[2-(3-Bromophenyl)propyl](ethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromophenyl)propylamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propyl chain and an ethylamine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)propylamine typically involves the following steps:
Bromination of Phenylpropane: The starting material, phenylpropane, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromophenylpropane.
Amination: The 3-bromophenylpropane is then subjected to nucleophilic substitution with ethylamine under basic conditions, often using sodium or potassium hydroxide as the base. This results in the formation of 2-(3-Bromophenyl)propylamine.
Industrial Production Methods: Industrial production of 2-(3-Bromophenyl)propylamine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions:
Oxidation: 2-(3-Bromophenyl)propylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium cyanide, thiolates, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, cyanated, or thiolated derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: 2-(3-Bromophenyl)propylamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of brominated phenylpropylamines on biological systems.
Medicine:
Drug Development: It serves as a precursor in the development of drugs targeting neurological disorders, given its structural similarity to certain neurotransmitters.
Industry:
Material Science: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.
作用机制
The mechanism of action of 2-(3-Bromophenyl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, modulating their activity. The exact pathways depend on the specific application, but generally, the compound can influence neurotransmitter systems, enzyme activity, or cellular signaling pathways.
相似化合物的比较
- 2-(3-Chlorophenyl)propylamine
- 2-(3-Fluorophenyl)propylamine
- 2-(3-Methylphenyl)propylamine
Comparison:
- Halogen Substitution: The presence of different halogens (bromine, chlorine, fluorine) affects the compound’s reactivity and biological activity. Bromine, being larger and more polarizable, often imparts different properties compared to chlorine or fluorine.
- Methyl Substitution: The introduction of a methyl group instead of a halogen can significantly alter the compound’s steric and electronic properties, leading to different reactivity and biological effects.
Uniqueness:
- Bromine Atom: The bromine atom in 2-(3-Bromophenyl)propylamine provides unique reactivity patterns and biological interactions that are distinct from its chloro, fluoro, or methyl analogs.
属性
分子式 |
C11H16BrN |
|---|---|
分子量 |
242.16 g/mol |
IUPAC 名称 |
2-(3-bromophenyl)-N-ethylpropan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-3-13-8-9(2)10-5-4-6-11(12)7-10/h4-7,9,13H,3,8H2,1-2H3 |
InChI 键 |
KSCZKXOJFNWKFV-UHFFFAOYSA-N |
规范 SMILES |
CCNCC(C)C1=CC(=CC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-methyl-4H,5H,6H-furo[2,3-c]pyrrole](/img/structure/B15325227.png)
![3-{[(Tert-butoxy)carbonyl]amino}-1-(4-chlorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B15325234.png)








![1-{[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine](/img/structure/B15325299.png)
